1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features both indole and pyrido[2,3-d]pyrimidine moieties, which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This can be achieved through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the high-temperature cyclization steps and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the pyrido[2,3-d]pyrimidine core can yield dihydropyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activities of indole and pyrido[2,3-d]pyrimidine derivatives.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the pyrido[2,3-d]pyrimidine core can inhibit tyrosine kinases and cyclin-dependent kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyrido[2,3-d]pyrimidine derivatives, such as:
- Indole-3-carboxylic acid
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is unique due to the combination of the indole and pyrido[2,3-d]pyrimidine moieties in a single molecule. This combination can result in synergistic biological activities and enhanced therapeutic potential compared to individual indole or pyrido[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-13-23-18-15(7-5-9-21-18)20(27)25(13)11-10-22-19(26)17-12-14-6-3-4-8-16(14)24(17)2/h3-9,12H,10-11H2,1-2H3,(H,22,26) |
InChI Key |
YTHWLOISCBIXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C |
Origin of Product |
United States |
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